![molecular formula C14H16F3NO4 B3034281 trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) CAS No. 1523571-21-2](/img/structure/B3034281.png)
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)
Overview
Description
Synthesis Analysis
The synthesis of cyclobutane carboxylic acid derivatives, including those similar to trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1), has been explored in various studies. One such study describes the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Another study reports the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, starting from a chirally derivatized unsaturated γ-lactam. This process involved a photochemical [2+2] cycloaddition reaction, followed by chromatographic separation and the use of a Boc protecting group. The trans compounds were obtained through an epimerization/hydrolysis protocol .
Molecular Structure Analysis
The molecular structure of cyclobutane carboxylic acid derivatives is characterized by the presence of a four-membered ring, which can significantly influence the physical and chemical properties of the molecule. The stereochemistry of these compounds is crucial, as evidenced by the synthesis of distinct cis and trans isomers. The trans isomers, similar to the compound of interest, are typically obtained through specific synthetic strategies that ensure the correct stereochemical outcome .
Chemical Reactions Analysis
The chemical reactivity of cyclobutane carboxylic acid derivatives is influenced by the presence of functional groups such as amino and carboxylic acid groups. The study on cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids does not provide detailed reaction mechanisms but suggests that the amino group's reactivity could be affected by its interaction with adjacent substituents, such as fluorine atoms . The synthesis of the stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid also implies that the presence of protecting groups and the stereochemistry can affect the overall reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane carboxylic acid derivatives are closely related to their molecular structure. The pKa values of the carboxylic acid functions are reported to be the same for both cis and trans stereoisomers, indicating that the four-membered ring structure does not significantly affect the acidity of the carboxylic acid group. However, the pKa values for the amino groups show slight differences between the cis and trans isomers, which could be attributed to stereoelectronic effects or interactions with other substituents . These properties are essential for understanding the behavior of these compounds in various environments and can influence their potential applications in medicinal chemistry and other fields.
Scientific Research Applications
1. NMR Spectroscopy and Peptide Synthesis
A monofluoro-substituted amino acid related to trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid was synthesized for use as a label in solid-state 19F NMR distance measurements in membrane-bound peptides. This study demonstrated its application in antimicrobial peptide gramicidin S, showing compatibility with peptide synthesis protocols and no disruption to peptide conformation (Tkachenko et al., 2014).
2. Photodimerization in Plant Cell Walls
Research on trans-p-coumaric and trans-ferulic acids, structurally similar to the query compound, investigated their cyclodimerization. This process forms truxillic and truxinic acids, important in limiting the biodegradability of graminaceous cell walls. This study provides insights into the interaction of phenolic acids in plant cell walls under sunlight (Ford & Hartley, 1989).
3. Amino Acid Analogs in Prostate Cancer Imaging
Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, closely related to the query compound, was studied as an amino acid PET tracer for prostate cancer visualization. It involves understanding the transport mechanism in cancer cells and its non-incorporation into proteins, suggesting its utility in prostate cancer PET imaging (Okudaira et al., 2011).
4. Molecular Structure and Conformation Studies
Research on various cyclobutanecarboxylic acids, similar to the query compound, involves studying their structure and conformation using methods like X-ray diffraction. This research provides foundational knowledge on the physical and chemical properties of these compounds, which is crucial for their application in various fields (Reisner et al., 1983).
Safety And Hazards
properties
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,13H,6-8H2,(H,14,15);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPJTLENADFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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